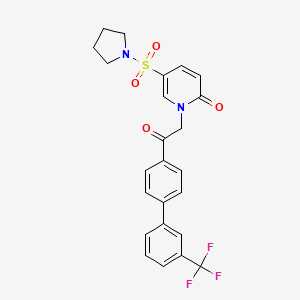
Tbopp
描述
作用机制
TBOPP 主要通过抑制细胞分裂蛋白 1 (DOCK1) 的活性来发挥作用,DOCK1 是一种参与细胞信号通路的蛋白质。 通过抑制 DOCK1,this compound 可以减少细胞增殖并增强癌细胞对顺铂等化疗药物的敏感性 . 这种抑制破坏了导致耐药性的信号通路,使癌细胞更容易接受治疗。
生化分析
Biochemical Properties
Tbopp functions as a selective inhibitor of the dedicator of cytokinesis 1 protein. The dedicator of cytokinesis 1 protein is a guanine nucleotide exchange factor that activates the small GTPase Rac1. By inhibiting the dedicator of cytokinesis 1 protein, this compound effectively reduces the activation of Rac1, leading to decreased cell migration and invasion. This interaction is particularly significant in the context of oncogenic Ras-driven cancers, where the dedicator of cytokinesis 1 protein-mediated activation of Rac1 is critical for cancer cell survival and metastasis .
Cellular Effects
This compound has been shown to exert significant effects on various types of cells, particularly cancer cells. In renal cell carcinoma, this compound enhances the anticancer effect of cisplatin by inhibiting the dedicator of cytokinesis 1 protein, leading to reduced cell viability and proliferation . Additionally, this compound has been reported to decrease the resistance of renal cell carcinoma cells to cisplatin, thereby sensitizing these cells to chemotherapy . The compound also impacts cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of the dedicator of cytokinesis 1 protein and its downstream effectors.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the dedicator of cytokinesis 1 protein and inhibiting its guanine nucleotide exchange activity. This inhibition prevents the activation of Rac1, a small GTPase that plays a key role in various cellular processes. By blocking the dedicator of cytokinesis 1 protein-mediated activation of Rac1, this compound disrupts the signaling pathways that promote cell migration, invasion, and survival. Additionally, this compound has been shown to reduce the expression of the dedicator of cytokinesis 1 protein, further contributing to its inhibitory effects on cancer cell proliferation and metastasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is stable under experimental conditions and maintains its inhibitory activity against the dedicator of cytokinesis 1 protein over extended periods. Long-term exposure to this compound has been associated with sustained inhibition of cancer cell migration and invasion, as well as reduced tumor growth in in vivo models
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit the dedicator of cytokinesis 1 protein and reduce cancer cell proliferation and metastasis. At higher doses, this compound may exhibit toxic or adverse effects, including potential off-target interactions and cytotoxicity . Threshold effects have been observed, where a minimum effective dose is required to achieve significant inhibition of the dedicator of cytokinesis 1 protein and its downstream signaling pathways.
Metabolic Pathways
This compound is involved in metabolic pathways that regulate cell migration, invasion, and survival. By inhibiting the dedicator of cytokinesis 1 protein, this compound disrupts the activation of Rac1 and its downstream effectors, leading to alterations in metabolic flux and metabolite levels. The compound may also interact with other enzymes and cofactors involved in cellular metabolism, further influencing the metabolic pathways that support cancer cell growth and metastasis .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of this compound in target cells, where it can effectively inhibit the dedicator of cytokinesis 1 protein. The distribution of this compound within tissues may also be influenced by its physicochemical properties, such as solubility and stability .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is directed to specific compartments or organelles within the cell, where it can interact with the dedicator of cytokinesis 1 protein and exert its inhibitory effects. Targeting signals and post-translational modifications may play a role in directing this compound to its site of action, ensuring its effective inhibition of the dedicator of cytokinesis 1 protein and its downstream signaling pathways .
准备方法
合成路线和反应条件
TBOPP 的合成涉及多个步骤,从联苯衍生物的制备开始。关键步骤包括:
联苯核的形成: 这涉及将三氟甲基取代的苯与另一个苯环偶联。
吡咯烷基磺酰基的引入: 这一步通常涉及在受控条件下进行磺酰化反应。
吡啶酮环的形成: 这是通过环化反应实现的,通常在酸性或碱性条件下促进环闭合。
工业生产方法
This compound 的工业生产很可能涉及对上述合成路线的优化,以确保高产率和纯度。这可能包括使用连续流动反应器来更好地控制反应条件,并扩大生产规模以满足工业需求。
化学反应分析
反应类型
TBOPP 会发生各种化学反应,包括:
氧化: this compound 在特定条件下可以被氧化,导致形成氧化衍生物。
还原: 还原反应可以修饰 this compound 中的官能团,可能改变其生物活性。
取代: 取代反应,特别是在联苯核上,可以引入不同的取代基,从而改变化合物的性质。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 通常使用硼氢化钠或氢化铝锂等还原剂。
取代: 卤化试剂或亲核试剂可用于取代反应。
主要产物
从这些反应中形成的主要产物取决于所使用的特定条件和试剂。例如,氧化可能会产生羟基化衍生物,而取代可能会在联苯核上引入各种官能团。
科学研究应用
TBOPP 在科学研究中具有多种应用:
化学: 它被用作模型化合物来研究反应机理以及各种取代基对化学反应性的影响。
生物学: 研究 this compound 对细胞通路的影响,特别是那些参与细胞增殖和凋亡的通路。
医学: 该化合物已显示出在增强顺铂等化疗药物的疗效方面具有潜力,方法是抑制参与耐药性的特定蛋白质.
工业: 开发新型药物以及作为合成其他生物活性化合物的化学中间体的潜在应用。
相似化合物的比较
类似化合物
- 1-[2-(3’-(三氟甲基)-(1,1’-联苯)-4-基)-2-氧代乙基]-5-吡咯烷基磺酰基-2(1H)-吡啶酮 (TBOPP)
- 1-[2-(3’-(三氟甲基)-(1,1’-联苯)-4-基)-2-氧代乙基]-5-吡咯烷基磺酰基-2(1H)-吡啶酮 (this compound) 类似物
独特性
This compound 的独特性在于其对 DOCK1 的特异性抑制作用,而这种作用通常不被其他化合物靶向。 这种特异性使其成为克服癌症治疗中化疗耐药性的研究中的一种宝贵工具 .
属性
IUPAC Name |
1-[2-oxo-2-[4-[3-(trifluoromethyl)phenyl]phenyl]ethyl]-5-pyrrolidin-1-ylsulfonylpyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21F3N2O4S/c25-24(26,27)20-5-3-4-19(14-20)17-6-8-18(9-7-17)22(30)16-28-15-21(10-11-23(28)31)34(32,33)29-12-1-2-13-29/h3-11,14-15H,1-2,12-13,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMPDEBWNVHAKBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)C3=CC=C(C=C3)C4=CC(=CC=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21F3N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(1,4-Dioxaspiro[4.5]decan-7-yl)ethan-1-amine](/img/structure/B1435140.png)

![7,10-Dibenzyl-2,7,10-triazaspiro[4.6]undecane](/img/structure/B1435145.png)
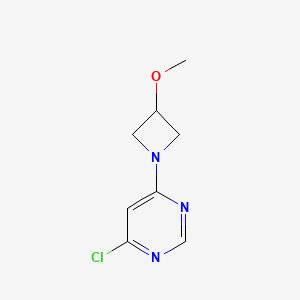
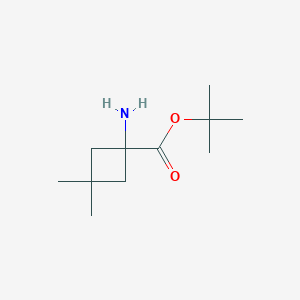
![2',2'-Difluoro-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride](/img/structure/B1435151.png)
![3-[2-Methoxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B1435152.png)
![2-[2-(Morpholin-4-yl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B1435153.png)
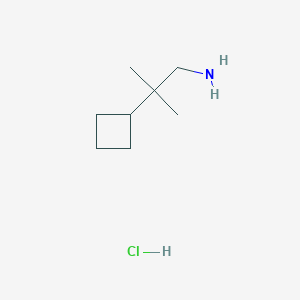
![[4-(Methoxymethyl)oxan-4-yl]methanol](/img/structure/B1435155.png)
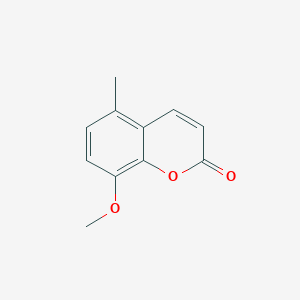
![3,4-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1435160.png)
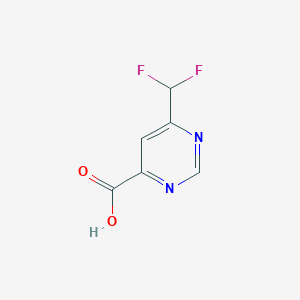
![3,7-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1435162.png)
